Prometon-d14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H19N5O |

|---|---|

Molekulargewicht |

239.38 g/mol |

IUPAC-Name |

2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methoxy-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |

InChI-Schlüssel |

ISEUFVQQFVOBCY-MFVRGKIVSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)OC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CC(C)NC1=NC(=NC(=N1)OC)NC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Prometon-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Prometon-d14. This compound is the deuterated analog of Prometon, a triazine herbicide. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Prometon in various matrices, particularly in environmental monitoring and toxicology studies. Its use in conjunction with mass spectrometry-based techniques allows for enhanced accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3][4][5]

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 6-Methoxy-N2,N4-bis(propan-2-yl-d7)-1,3,5-triazine-2,4-diamine | [6][7] |

| Synonyms | Prometon D14 (di-iso-propyl D14), 2,4-Bis-(isopropylamino-d14)-6-methoxy-1,3,5-triazine | [6][8] |

| CAS Number | 1219803-45-8 | [6][7][8] |

| Unlabelled CAS Number | 1610-18-0 | [6][8] |

| Molecular Formula | C₁₀H₅D₁₄N₅O | [6][7] |

| Molecular Weight | 239.38 g/mol | [6][7][8] |

| Isotopic Purity | ≥ 98 atom % D | [8] |

| Chemical Purity | ≥ 98% | |

| Physical Format | Neat Solid | [6] |

| Storage Conditions | Room Temperature | [8] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [8] |

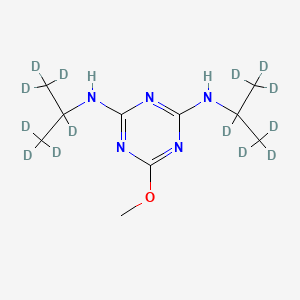

Chemical Structure

This compound is structurally identical to Prometon, with the exception of the fourteen hydrogen atoms on the two isopropyl groups, which have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Caption: Chemical structure of this compound.

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter that must be verified to ensure its suitability as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[9][10][11][12][13]

Method 1: High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the isotopic distribution and abundance of deuterated compounds.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 100 µg/kg.[13]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.[9][10][13]

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra over a relevant m/z range that includes the unlabeled (d0) to the fully labeled (d14) isotopologues of Prometon.

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = (Sum of peak areas of deuterated isotopologues / Sum of peak areas of all isotopologues) x 100

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.[9][12][14]

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, acquire a quantitative spectrum to measure the residual proton signals.

-

For ²H NMR, acquire a spectrum to directly observe the deuterium signals.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the degree of deuteration can be determined by comparing the integrals of the residual proton signals to an internal standard of known concentration.

-

In the ²H NMR spectrum, the presence of signals corresponding to the isopropyl groups confirms the location of the deuterium labels. The integral of these signals can be used to determine the isotopic abundance.[12]

-

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Prometon-d14: A Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Prometon-d14 in a research context. This compound, a deuterated analog of the triazine herbicide Prometon, serves a critical role as an internal standard for quantitative and qualitative analysis, particularly in the field of environmental monitoring and analytical chemistry. Its use is integral to achieving accurate, reliable, and reproducible results in complex sample matrices.

Core Application: Internal Standard in Mass Spectrometry

This compound is predominantly used as an internal standard, and sometimes as a surrogate standard, in analytical methods employing mass spectrometry (MS), most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[1][2][3][4] The rationale for using a stable isotope-labeled internal standard like this compound is to correct for the variability inherent in analytical procedures. Because this compound is chemically identical to the target analyte (Prometon), it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows it to be used as a reference to normalize for variations in sample preparation (extraction efficiency), injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

| Property | Value |

| Chemical Name | N2,N4-di(isopropyl-d7)-6-methoxy-1,3,5-triazine-2,4-diamine |

| Synonyms | Prometon D14 (di-iso-propyl D14) |

| Molecular Formula | C₁₀H₅D₁₄N₅O |

| Unlabeled CAS Number | 1610-18-0 |

| Labeled CAS Number | 1219803-45-8 |

| Molecular Weight | ~239.4 g/mol |

| Isotopic Purity | Typically ≥98% |

Experimental Protocol: Quantification of Triazine Herbicides in Water Samples using LC-MS/MS with a Deuterated Internal Standard

The following is a representative experimental protocol for the analysis of triazine herbicides in environmental water samples, illustrating the use of a deuterated internal standard such as this compound. This protocol is based on established methodologies for similar analytes.

Sample Preparation and Spiking

-

Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of triazines.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a final concentration of 1 µg/L. This step should be performed at the beginning of the sample preparation process to account for any analyte loss during extraction.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

-

Load the spiked water sample onto the cartridge at a steady flow rate.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the trapped analytes (including Prometon and this compound) with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following table outlines typical parameters for the analysis of triazine herbicides.

| Parameter | Typical Setting |

| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to separate the analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Analysis and Quantification

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Prometon and this compound to ensure specificity and accurate identification.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of Prometon, each spiked with the same constant concentration of this compound.

-

Quantification: The concentration of Prometon in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to the calibration curve.

Signaling Pathways and Experimental Workflows

Logical Workflow for using this compound as an Internal Standard

Caption: Workflow for Prometon quantification using this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for sample analysis.

References

Prometon-d14: A Technical Guide for Researchers

An In-depth Examination of the Isotope-Labeled Herbicide: Properties, Mechanism of Action, and Analytical Methodologies

This technical guide provides a comprehensive overview of Prometon-d14, a deuterated analog of the non-selective herbicide Prometon. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and a breakdown of its core signaling pathway.

Core Properties of this compound and Prometon

This compound is a stable, isotope-labeled version of Prometon, primarily used as an internal standard in analytical studies for the accurate quantification of Prometon in various matrices.[1] The physical and chemical properties of both this compound and its unlabeled counterpart, Prometon, are summarized below.

| Property | This compound | Prometon |

| CAS Number | 1219803-45-8[1][2][3] | 1610-18-0[4][5] |

| Molecular Formula | C₁₀H₅D₁₄N₅O[2] | C₁₀H₁₉N₅O[4][6] |

| Molecular Weight | 239.38 g/mol [1][2] | 225.29 g/mol [4][5][6] |

| Synonyms | Prometon D14 (di-iso-propyl D14) | 2,4-bis(isopropylamino)-6-methoxy-s-triazine; Methoxypropazine[4] |

| Chemical Class | Triazine | Triazine |

Mechanism of Action: Photosystem II Inhibition

Prometon functions as a non-selective, pre- and post-emergent herbicide by inhibiting photosynthesis.[4] Its primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Prometon competitively binds to the Q(_B) binding site on the D1 protein of the PSII reaction center.[7][8] This binding event blocks the electron transport from the primary quinone acceptor (Q(_A)) to the secondary quinone acceptor (Q(_B)). The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow also leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. This oxidative stress causes lipid peroxidation, membrane damage, and ultimately, cell death.

Figure 1: Simplified signaling pathway of Prometon's herbicidal action.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of Prometon.

Analysis of Prometon and its Metabolites in Soil

This protocol is adapted from established methods for triazine herbicide analysis in soil.

1. Sample Preparation and Extraction:

-

Air-dry a 50g soil sample and sieve through a 2mm mesh.

-

Weigh 20g of the prepared soil into a 50mL centrifuge tube.

-

Add a known concentration of this compound as an internal standard.

-

Add 20mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.

-

Vortex for 2 minutes and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

2. Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5mL of methanol (B129727) followed by 5mL of deionized water.

-

Load the combined supernatant onto the cartridge.

-

Wash the cartridge with 5mL of a 5% methanol in water solution.

-

Elute the analytes with 10mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1mL of the mobile phase for analysis.

3. LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Tandem mass spectrometry in positive ion mode, monitoring for the specific mass transitions of Prometon and its metabolites.

In Vitro Assessment of Photosystem II Inhibition

This protocol utilizes chlorophyll (B73375) fluorescence to measure the inhibitory effect of Prometon on PSII.

1. Plant Material and Treatment:

-

Grow a suitable indicator plant species (e.g., Arabidopsis thaliana or spinach) in a controlled environment.

-

Prepare a series of Prometon solutions of varying concentrations (e.g., 0, 1, 10, 50, 100 µM) in a buffer solution.

-

Excise leaf discs and float them on the respective Prometon solutions.

-

Incubate for a defined period (e.g., 2 hours) under low light conditions.

2. Chlorophyll Fluorescence Measurement:

-

Dark-adapt the leaf discs for at least 20 minutes.[9]

-

Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters.

-

Key parameters to measure include:

-

Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates PSII damage.[10]

-

ΦPSII: Effective quantum yield of PSII.

-

qP: Photochemical quenching.

-

NPQ: Non-photochemical quenching.

-

3. Data Analysis:

-

Plot the chlorophyll fluorescence parameters against the Prometon concentration to determine the half-maximal inhibitory concentration (IC₅₀).

References

- 1. This compound (di-iso-propyl-d14) | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Prometon [drugfuture.com]

- 5. synchem.de [synchem.de]

- 6. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]

- 9. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

In-Depth Technical Guide: Synthesis and Isotopic Purity of Prometon-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Prometon-d14. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining isotopic enrichment, tailored for professionals in chemical research and drug development.

Introduction

Prometon, 2,4-bis(isopropylamino)-6-methoxy-1,3,5-triazine, is a non-selective herbicide. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis in environmental and metabolic studies. The synthesis of this compound with high isotopic purity is crucial for its application in mass spectrometry-based analytical methods. This guide outlines the synthetic route starting from cyanuric chloride and the subsequent analytical procedures to verify its isotopic enrichment.

Synthesis of this compound

The synthesis of this compound follows the general principle of sequential nucleophilic substitution on a 1,3,5-triazine (B166579) ring, starting from cyanuric chloride. The key to producing the deuterated analog is the use of isopropylamine-d7 in the reaction.

A plausible synthetic route, adapted from the general synthesis of s-triazine herbicides, is a three-step process:

-

First Substitution: Reaction of cyanuric chloride with one equivalent of isopropylamine-d7.

-

Second Substitution: Reaction of the resulting dichlorotriazine with a second equivalent of isopropylamine-d7.

-

Third Substitution: Reaction of the diamino-chlorotriazine with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group.

The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Cyanuric chloride

-

Isopropylamine-d7 (2-propyl-1,1,1,2,3,3,3-d7-amine)

-

Sodium methoxide

-

Dioxane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

Step 1 & 2: Synthesis of 2-chloro-4,6-bis(isopropylamino-d7)-1,3,5-triazine

-

A solution of cyanuric chloride in a suitable solvent such as acetone or dioxane is prepared and cooled to 0-5 °C.

-

Two equivalents of isopropylamine-d7 are added dropwise to the cooled solution while maintaining the temperature below 10 °C. An acid scavenger, such as sodium hydroxide, is added concurrently to neutralize the liberated hydrochloric acid.

-

The reaction mixture is stirred at room temperature for several hours to ensure the completion of the disubstitution.

-

The precipitated product, 2-chloro-4,6-bis(isopropylamino-d7)-1,3,5-triazine, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound

-

The 2-chloro-4,6-bis(isopropylamino-d7)-1,3,5-triazine is suspended in methanol.

-

One equivalent of sodium methoxide is added to the suspension.

-

The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product is purified by recrystallization or column chromatography to obtain this compound of high chemical purity.

Isotopic Purity Assessment

The determination of the isotopic purity of this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Analytical Methodologies

High-Resolution Mass Spectrometry (HRMS):

HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic enrichment.

-

Protocol: A solution of the synthesized this compound is analyzed by LC-HRMS. The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion region.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The peak intensities of the different isotopologues (M, M+1, M+2, etc.) are measured. The isotopic purity is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given isotopic enrichment, after correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ²H NMR spectroscopy can be used to assess isotopic purity.

-

¹H NMR Protocol: A ¹H NMR spectrum of the this compound sample is acquired. The absence or significant reduction of signals corresponding to the protons on the isopropyl groups confirms a high degree of deuteration.

-

²H NMR Protocol: A ²H NMR spectrum is acquired to observe the signals from the deuterium (B1214612) nuclei, confirming the positions of deuteration.

Data Presentation

The quantitative data for a representative batch of synthesized this compound is summarized in the table below.

| Parameter | Value | Method of Determination |

| Chemical Purity | >98% | HPLC |

| Isotopic Enrichment | 98 atom % D | Mass Spectrometry |

| Molecular Weight | 239.38 g/mol | Calculated |

| CAS Number | 1219803-45-8 | - |

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis workflow of this compound.

Isotopic Purity Analysis Workflow

Prometon-d14: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Prometon is classified as a non-selective herbicide that functions by inhibiting photosynthesis.[1] In laboratory settings, it is crucial to handle it as a potentially hazardous substance. Based on the available data for Prometon, the primary hazards include:

-

Health Hazards: Harmful if swallowed or inhaled. Causes serious eye damage and skin irritation. May cause genetic defects.

-

Physical Hazards: While the pure compound is a crystalline solid, formulations can be flammable liquids and vapors.

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects. It is highly mobile in soil and has the potential for groundwater contamination.[1]

Quantitative Safety Data

The following table summarizes the key quantitative toxicological and physical properties of Prometon. This data is essential for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Reference |

| Acute Oral Toxicity (LD50) | 2276 mg/kg (rat) | [2] |

| 2160 mg/kg (mouse) | [3] | |

| 2980 mg/kg (rat) | [3] | |

| Acute Dermal Toxicity (LD50) | > 2500 mg/kg (rabbit) | |

| Acute Inhalation Toxicity (LC50) | 36 g/m³ (4 hr, rat) | |

| Aquatic Toxicity (LC50, 96 hr) | 20 ppm (rainbow trout) | [3] |

| > 32 ppm (bluegill sunfish) | [3] | |

| Melting Point | 91-92 °C | [3] |

| Vapor Pressure | 2.3 x 10⁻⁶ Torr (at 20 °C) | [3] |

| Water Solubility | 750 ppm (at 20 °C) | [2][3] |

Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment for handling Prometon-d14.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.

Handling and Storage

Caption: Workflow for the safe handling and storage of this compound.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids.[4] Keep containers tightly closed.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: First aid procedures for exposure to this compound.

Accidental Release and Disposal

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, absorb with an inert material. Place all waste in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Signaling Pathways and Mode of Action

Prometon is a systemic herbicide that is absorbed through the roots and foliage.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II.[2]

Caption: Mechanism of action of Prometon as a photosynthesis inhibitor.

By understanding and implementing these safety protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment. This guide should be used in conjunction with a formal risk assessment and any institution-specific safety guidelines.

References

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Prometon

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of deuterated prometon (B51717). While specific experimental data for deuterated prometon is not extensively available in public literature, this document extrapolates its properties based on the known characteristics of prometon and the well-established principles of kinetic isotope effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing expected physicochemical properties, outlining relevant experimental protocols, and illustrating key conceptual frameworks through diagrams. The inclusion of deuterated analogs of active pharmaceutical ingredients can offer significant advantages in drug metabolism and pharmacokinetic studies.[1][2][3][4][5]

Introduction to Deuterated Compounds

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus.[1] The replacement of hydrogen with deuterium in a molecule, a process known as deuteration or isotopic substitution, can lead to subtle yet significant changes in the compound's physicochemical properties.[6] This is primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can alter reaction rates and metabolic pathways—a phenomenon known as the kinetic isotope effect.[3][4][7] Consequently, deuterated compounds are invaluable tools in pharmaceutical research for enhancing metabolic stability, modifying pharmacokinetic profiles, and serving as internal standards in analytical studies.[1][2][8][9][10][11]

Prometon, a non-selective triazine herbicide, functions by inhibiting photosynthesis.[12][13] Its deuteration is of interest for metabolic studies, environmental fate analysis, and as a potential internal standard for quantitative assays.

Predicted Physical and Chemical Properties of Deuterated Prometon

The physical and chemical properties of deuterated prometon are expected to be very similar to those of its non-deuterated counterpart.[9][10] However, some subtle differences are anticipated due to the increased mass and stronger C-D bond. The following tables summarize the known properties of prometon and the predicted properties of its deuterated analog.

Table 1: General and Physicochemical Properties

| Property | Prometon (CAS: 1610-18-0) | Deuterated Prometon (Predicted) | Reference |

| Molecular Formula | C₁₀H₁₉N₅O | C₁₀H₁₉₋ₓDₓN₅O (where x is the number of deuterium atoms) | [12] |

| Molecular Weight | 225.29 g/mol | Slightly higher than 225.29 g/mol , depending on the degree of deuteration | [12] |

| Appearance | White crystalline powder/solid | White crystalline powder/solid | [13][14] |

| Melting Point | 118-121 °C | Expected to be very similar to prometon | [14] |

| Boiling Point | 366.8 °C (estimated) | Expected to be very similar to prometon | [14] |

| Water Solubility | 0.75 g/L | Expected to be very similar to prometon | [14] |

| pKa | 4.36 ± 0.41 (Predicted) | Expected to be very similar to prometon | [14] |

| LogP | 2.9 (XLogP3-AA) | Expected to be very similar to prometon | [12] |

Table 2: Stability and Reactivity

| Property | Prometon | Deuterated Prometon (Predicted) | Reference |

| Stability | Stable under neutral, slightly acidic, or slightly alkaline conditions at 20 °C. Decomposed by UV irradiation. | Expected to have similar or slightly enhanced stability due to the stronger C-D bonds. | [12] |

| Hydrolysis | Hydrolyzed by strong acids or alkalis upon warming. | Rate of hydrolysis may be slightly slower due to the kinetic isotope effect. | [12] |

| Incompatibilities | Incompatible with strong oxidizers. | Incompatible with strong oxidizers. | [14][15] |

Experimental Protocols

Synthesis of Deuterated Prometon

The synthesis of deuterated prometon would likely follow the general synthesis of prometon, but with the introduction of deuterated reagents at appropriate steps.[13] One common method for deuteration is through hydrogen isotope exchange.[2]

General Protocol for Deuteration via Hydrogen-Deuterium Exchange:

-

Starting Material: Non-deuterated prometon.

-

Deuterium Source: A suitable deuterium source, such as deuterated water (D₂O) or a deuterated solvent, is used.[16]

-

Catalyst: A catalyst, often a transition metal, may be required to facilitate the exchange of hydrogen for deuterium atoms at specific positions.

-

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to achieve the desired level of deuteration.

-

Purification: The deuterated product is purified using standard techniques such as column chromatography or crystallization.

-

Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and determine the extent and location of deuterium incorporation.[8]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A decrease in the intensity of proton signals at specific chemical shifts will indicate the positions of deuterium substitution.[17] The addition of a small amount of D₂O can be used to identify exchangeable protons, such as those on amine groups, which will disappear from the spectrum.[18][19]

-

²H (Deuterium) NMR: This technique directly detects the deuterium nuclei, providing a spectrum that confirms the presence and chemical environment of the deuterium atoms.[17][20] It is a powerful tool for determining the success of the deuteration reaction.[21]

-

¹³C NMR: While less common for this purpose, it can show subtle changes in the chemical shifts of carbons bonded to deuterium.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the deuterated prometon, which will be higher than that of the non-deuterated compound, confirming the incorporation of deuterium.[8]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to locate the position of the deuterium atoms within the molecule.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can be used to study protein-ligand interactions and conformational dynamics by monitoring the rate of deuterium exchange on the protein backbone in the presence and absence of deuterated prometon.[22][23][24][25][26]

Chromatography:

-

Reversed-Phase Liquid Chromatography (RPLC): Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in RPLC due to subtle differences in van der Waals interactions.[6]

-

Gas Chromatography (GC): Similar to RPLC, a slight shift in retention time may be observed.

Visualizations

Conceptual Synthesis Workflow for Deuterated Prometon

Caption: A conceptual workflow for the synthesis of deuterated prometon.

Analytical Workflow for Characterization

Caption: A typical analytical workflow for the characterization of deuterated prometon.

Prometon's Mechanism of Action: Inhibition of Photosynthesis

Caption: Prometon inhibits photosynthesis by blocking electron transport in Photosystem II.

Applications in Research and Development

Deuterated prometon can serve several critical functions in scientific research and drug development:

-

Metabolic Stability Studies: By comparing the metabolic rate of deuterated prometon to its non-deuterated form, researchers can identify the sites of metabolism and quantify the impact of deuteration on metabolic stability.[8]

-

Internal Standard for Quantitative Analysis: Due to its similar physicochemical properties and distinct mass, deuterated prometon is an ideal internal standard for mass spectrometry-based quantification of prometon in various matrices.[8][9]

-

Environmental Fate and Toxicology Studies: Deuterated prometon can be used as a tracer to study its degradation pathways and persistence in soil and water systems.[14][15]

-

Elucidation of Reaction Mechanisms: The kinetic isotope effect can be leveraged to study the mechanisms of chemical and enzymatic reactions involving prometon.[1]

Conclusion

While specific experimental data on the physical and chemical characteristics of deuterated prometon are sparse, a comprehensive understanding can be inferred from the known properties of prometon and the established principles of isotopic labeling. This guide provides a foundational understanding for researchers, outlining the expected properties, adaptable experimental protocols, and key applications. The use of deuterated prometon holds significant potential for advancing research in areas such as environmental science, toxicology, and analytical chemistry. Further empirical investigation is warranted to precisely quantify the physicochemical properties of deuterated prometon and to fully explore its utility in various scientific disciplines.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated API - CD Bioparticles [cd-bioparticles.net]

- 11. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]

- 12. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Prometon (Ref: G 31435) [sitem.herts.ac.uk]

- 14. PROMETON CAS#: 1610-18-0 [m.chemicalbook.com]

- 15. PROMETON | 1610-18-0 [chemicalbook.com]

- 16. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 20. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spectroscopyonline.com [spectroscopyonline.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to Prometon and its Deuterated Analog for Researchers, Scientists, and Drug Development Professionals

Abstract

Prometon is a non-selective, pre- and post-emergent triazine herbicide widely used for the control of annual and perennial broadleaf weeds and grasses in non-crop areas.[1][2][3] Its persistence in soil and potential for groundwater contamination necessitate robust and accurate analytical methods for its monitoring.[1][4] This technical guide provides a comprehensive overview of Prometon, including its chemical properties, mechanism of action, metabolic and environmental degradation pathways, and toxicological profile. A key focus of this document is the role and application of its deuterated analog in quantitative analysis. While specific experimental data on a deuterated Prometon analog is not publicly available, this guide will elucidate its theoretical importance and application as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols for Prometon analysis and toxicity studies are also provided, alongside structured data tables and visualizations to facilitate understanding and application in a research and drug development context.

Introduction to Prometon

Prometon, chemically known as 6-methoxy-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine, is a systemic herbicide that is absorbed through both foliage and roots.[1][5] It is primarily used for long-lasting vegetation control in industrial sites, along railways, and in other non-agricultural settings.[2] Its mode of action involves the inhibition of photosynthesis.[2][6]

The Role of Deuterated Analogs in Analytical Chemistry

In quantitative analytical chemistry, particularly in mass spectrometry-based methods, deuterated analogs of the target analyte serve as ideal internal standards.[7] An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response.

Deuterated standards are considered the gold standard because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[7] The mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. While specific data for a deuterated Prometon analog is not available in public literature, a hypothetical Prometon-d6 (where six hydrogen atoms are replaced with deuterium) would be an invaluable tool for accurate quantification in complex matrices like soil, water, and biological tissues.

Physicochemical and Toxicological Properties of Prometon

A summary of the key physicochemical and toxicological properties of Prometon is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉N₅O | [5][8][9] |

| Molecular Weight | 225.29 g/mol | [5][8][9] |

| CAS Number | 1610-18-0 | [5][8] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 91-92 °C | [5] |

| Water Solubility | 750 ppm (at 20°C) | [5][6] |

| Vapor Pressure | 2.3 x 10⁻⁶ Torr (at 20°C) | [5] |

| Log Kow | 2.91 | [5] |

Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | 2980 mg/kg | Rat | [5] |

| Acute Oral LD₅₀ | 2160 mg/kg | Mouse | [5] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [10] |

| 96-hour LC₅₀ | 20 ppm | Rainbow Trout | [5] |

| 96-hour LC₅₀ | >32 ppm | Bluegill Sunfish | [5] |

| Carcinogenicity | Not Likely to be Carcinogenic to Humans | - | [11] |

Mechanism of Action: Photosystem II Inhibition

Prometon exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants.[2][6] It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

As illustrated in the diagram, Prometon competes with plastoquinone (PQ) for the QB binding site on the D1 protein of PSII.[1] This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[1] The blockage of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Metabolic and Environmental Fate

Understanding the transformation of Prometon in biological systems and the environment is crucial for assessing its toxicological risk and environmental impact.

Mammalian Metabolism

In rats, orally administered Prometon is rapidly absorbed and extensively metabolized.[12] The primary routes of metabolism involve N-dealkylation of the isopropyl side chains and hydroxylation of the triazine ring, followed by conjugation. The major metabolites identified in rat urine are ammeline (B29363) and 2,4-diamino-6-methoxy-s-triazine.

Environmental Degradation

Prometon is persistent in the environment, with a long soil half-life.[1][5] Its degradation in soil and water occurs through both biotic and abiotic processes. The primary degradation products identified in groundwater are deisopropylprometon and hydroxyprometon.[3][13]

Environmental Persistence Data

| Parameter | Value | Conditions | Reference |

| Soil Half-life (aerobic) | 462 to 932 days | Laboratory | [5] |

| Soil Half-life (field) | >459 to 1123 days | Field studies | [1][5] |

| Hydrolysis Half-life | Stable at pH 5, 7, 9 (25°C) | Laboratory | [1] |

| Aqueous Photolysis | Stable to natural sunlight for 2 weeks | Laboratory | [1] |

Experimental Protocols

Accurate and reliable analytical methods are essential for monitoring Prometon residues and for conducting toxicological and environmental fate studies.

Quantitative Analysis of Prometon in Water by LC-MS/MS

This protocol is based on a validated method for the determination of Prometon in freshwater.[14]

Objective: To quantify the concentration of Prometon in water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Prometon analytical standard

-

Prometryn (or a deuterated Prometon analog, if available) as an internal standard (IS)

-

HPLC-grade methanol, water, and formic acid

-

Agilent 1260 Infinity Series HPLC or equivalent

-

AB SCIEX 5500 Triple Quad Mass Spectrometer or equivalent

-

THERMO EC Betasil C-18 column (50 mm x 2.1 mm, 5 µm)

-

0.2 µm PTFE syringe filters

Procedure:

-

Standard and Internal Standard Preparation: Prepare stock solutions of Prometon and the IS in methanol. From these, prepare a series of calibration standards and a working IS solution.

-

Sample Preparation:

-

To a 2.00 mL aliquot of the water sample, add 2.00 mL of a dilution solvent containing the IS (e.g., methanol:0.2% formic acid with Prometryn at 0.00500 µg/mL).

-

Vortex the solution to mix.

-

Filter an aliquot of the diluted sample through a 0.2 µm PTFE syringe filter.

-

Perform a further volumetric dilution as needed to bring the concentration within the calibration range.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: THERMO EC Betasil C-18

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient elution profile

-

Flow rate: 0.3 mL/min

-

Injection volume: 5.0 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prometon: m/z 226 → 142 (quantitation), m/z 226 → 184 (confirmation)

-

Prometryn (IS): m/z 242 → 158

-

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Prometon to the IS against the concentration of the calibration standards. Determine the concentration of Prometon in the samples from this curve.

Acute Oral Toxicity Study in Rodents (Fixed Dose Method)

This protocol is a generalized guideline based on standard regulatory testing requirements.[15][16]

Objective: To determine the acute oral toxicity (and estimate the LD₅₀) of Prometon in rats.

Materials:

-

Prometon

-

Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant females.

-

Appropriate vehicle for Prometon administration (e.g., corn oil, water with a suspending agent).

-

Gavage needles and syringes.

-

Metabolic cages for observation.

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare the test substance in the selected vehicle at the desired concentrations.

-

Dosing:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of Prometon by gavage. Start with a dose expected to produce signs of toxicity. Based on existing data, initial doses could be in the range of 300 mg/kg to 2000 mg/kg.

-

Use a fixed dose procedure, where the outcome of a study with a small number of animals at one dose level determines the next step.

-

-

Observation:

-

Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes.

-

Detailed observations should be made shortly after dosing and at least once daily for 14 days.

-

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Record all toxic effects and mortality. The results are used to classify the substance by its toxicity and to estimate the LD₅₀.

Conclusion

Prometon remains an effective herbicide for non-crop vegetation management. Its environmental persistence and potential for mobility underscore the importance of continued monitoring and risk assessment. This technical guide has summarized the key chemical, biological, and toxicological characteristics of Prometon. While specific experimental data for a deuterated Prometon analog is lacking in the public domain, its theoretical application as an internal standard is clear and would significantly enhance the accuracy and reliability of quantitative analytical methods. The provided experimental protocols offer a foundation for researchers and scientists to conduct further studies on Prometon, contributing to a more comprehensive understanding of its behavior and effects. Future research would benefit from the synthesis and characterization of a deuterated Prometon standard to support more precise and robust analytical measurements in complex environmental and biological matrices.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. thurstoncountywa.gov [thurstoncountywa.gov]

- 6. Prometon (Ref: G 31435) [sitem.herts.ac.uk]

- 7. lcms.cz [lcms.cz]

- 8. Prometon | C10H19N5O | CID 4928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. nationalacademies.org [nationalacademies.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Quantification of 11 metabolites in rat urine after exposure to organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of prometon, deisopropylprometon, and hydroxyprometon in groundwater by high resolution liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. youtube.com [youtube.com]

Deconstructing the Prometon-d14 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) is a critical document that guarantees the quality and purity of a chemical standard. This guide provides an in-depth explanation of a typical Certificate of Analysis for Prometon-d14, a deuterated analog of the herbicide Prometon. Understanding the data and methodologies presented in a CofA is essential for ensuring the accuracy and reproducibility of experimental results.

Product Information and Specifications

This initial section of the CofA provides fundamental details about the this compound standard, including its chemical identity, physical properties, and storage conditions. This information is crucial for proper handling, storage, and use of the compound in a laboratory setting.

Table 1: General Product Information

| Parameter | Specification |

| Product Name | This compound (di-iso-propyl-d14) |

| CAS Number | 1219803-45-8 |

| Unlabeled CAS No. | 1610-18-0 |

| Chemical Formula | C₁₀H₅D₁₄N₅O |

| Molecular Weight | 239.38 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at room temperature |

| Stability | Stable under recommended storage conditions. Re-analyze after three years. |

Quantitative Analytical Data

The core of the CofA is the presentation of quantitative data from various analytical tests. These results certify the quality of the specific batch of the chemical standard. The data is typically presented in a tabular format for clarity and ease of comparison against the established specifications.

Table 2: Analytical Test Results

| Test | Specification | Result | Method |

| Chemical Purity | ≥ 98.0% | 99.5% | HPLC-UV |

| Isotopic Enrichment | ≥ 98 atom % D | 99.2 atom % D | GC-MS |

| Identity | Conforms to structure | Conforms | ¹H-NMR, LC-MS/MS |

| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |

| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |

Experimental Protocols

To ensure transparency and allow for methodological assessment, a comprehensive CofA provides detailed descriptions of the experimental protocols used to obtain the analytical data.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection. This technique separates the main compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

The isotopic enrichment, which confirms the degree of deuteration, is a critical parameter for isotopically labeled standards. GC-MS is a common technique for this analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column suitable for separating triazine herbicides.

-

Carrier Gas: Helium.

-

Injection: Splitless injection of the sample dissolved in a suitable solvent.

-

MS Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound.

-

Procedure: The relative intensities of the mass ions corresponding to the deuterated and non-deuterated Prometon are used to calculate the isotopic enrichment.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

The identity of the compound is confirmed by techniques that provide structural information.

-

¹H-NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed by ¹H-NMR. The resulting spectrum is compared to a reference spectrum to confirm the chemical structure. The absence of significant signals in the regions expected for the non-deuterated isopropyl protons confirms the high level of deuteration.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides molecular weight information and fragmentation patterns. The sample is introduced into the mass spectrometer, and the parent ion is fragmented. The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming its identity.

Visualizing the Analytical Workflow and Application

Diagrams can effectively illustrate complex processes and relationships, providing a clearer understanding of the analytical workflow and the compound's mechanism of action.

Methodological & Application

Application Note: High-Throughput Analysis of Prometon in Environmental and Biological Matrices using Prometon-d14 as an Internal Standard by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Prometon, a widely used non-selective herbicide, in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Prometon-d14, is employed. The method is applicable to researchers, scientists, and professionals in environmental monitoring and drug development. Detailed experimental protocols for sample preparation from water, soil, and urine are provided, alongside optimized HPLC-MS/MS parameters.

Introduction

Prometon is a triazine herbicide used for the control of annual and perennial broadleaf weeds and grasses in non-crop situations.[1][2] Its persistence in soil and potential to leach into groundwater make it a compound of environmental concern.[2] Accurate and reliable quantification of Prometon in environmental samples such as soil and water, as well as in biological matrices for exposure assessment, is crucial.

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that utilizes an isotopically labeled version of the analyte as an internal standard.[3][4] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.[3] This application note describes a validated HPLC-MS/MS method for the determination of Prometon, using this compound as the internal standard.

Experimental

Materials and Reagents

-

Prometon (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (C18)

-

QuEChERS extraction salts and sorbents

Instrumentation

An HPLC system capable of gradient elution coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

HPLC-MS/MS Method

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 90:10 (A:B) to 10:90 (A:B) over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: MS/MS Parameters (Multiple Reaction Monitoring - MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Prometon | 226.1 | 142.0 | 86.0 | 25 |

| This compound | 240.2 | 156.0 | 96.0 | 25 |

Note: The MRM transitions for this compound are inferred based on the addition of 14 deuterons to the parent molecule and its likely fragmentation pattern mirroring that of the unlabeled compound.

Experimental Protocols

Preparation of Standard Solutions

Stock solutions of Prometon and this compound (1 mg/mL) were prepared in methanol. A series of working standard solutions containing Prometon at concentrations ranging from 0.1 ng/mL to 100 ng/mL were prepared by serial dilution in a 50:50 mixture of mobile phase A and B. A working internal standard solution of this compound was prepared at a concentration of 10 ng/mL in the same diluent.

Sample Preparation Protocols

1. Water Samples

-

To a 10 mL water sample, add 100 µL of the 10 ng/mL this compound internal standard solution.

-

Acidify the sample with 100 µL of formic acid.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. Soil Samples

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 100 µL of the 10 ng/mL this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for analysis.

3. Urine Samples

-

To 1 mL of urine in a centrifuge tube, add 100 µL of the 10 ng/mL this compound internal standard solution.

-

Add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Results and Discussion

The developed HPLC-MS/MS method provides excellent sensitivity and selectivity for the analysis of Prometon. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample recovery. The chromatographic conditions allow for a rapid analysis time, making the method suitable for high-throughput screening.

Table 3: Method Performance Characteristics (Illustrative)

| Parameter | Water | Soil | Urine |

| Linear Range (ng/mL) | 0.1 - 100 | 0.5 - 200 | 0.2 - 150 |

| Correlation Coefficient (r²) | >0.998 | >0.995 | >0.997 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.5 | 0.2 |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 92 - 108% |

| Precision (% RSD) | < 5% | < 8% | < 6% |

Visualizations

Caption: Experimental workflow for Prometon analysis.

Caption: Prometon's mode of action in inhibiting photosynthesis.

Conclusion

The HPLC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Prometon in diverse and complex matrices. The detailed protocols and performance characteristics demonstrate the suitability of this method for routine environmental monitoring, toxicological studies, and other research applications requiring accurate determination of Prometon residues.

References

Application Note: Quantitative Analysis of Prometon in Water by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Prometon is a non-selective triazine herbicide used to control a wide range of annual and perennial broadleaf and grassy weeds. Its potential for off-site migration into surface and groundwater necessitates sensitive and robust analytical methods for monitoring its presence in aqueous environmental samples. This application note describes a highly selective and sensitive method for the quantitative analysis of Prometon in water using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Prometon-d14 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Two sample preparation protocols are presented: a direct injection method for rapid screening and a solid-phase extraction (SPE) method for achieving lower detection limits.

Materials and Methods

Reagents and Standards

-

Prometon (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid (≥98%)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

Instrumentation

-

Liquid Chromatograph: Agilent 1260 Infinity Series HPLC or equivalent

-

Mass Spectrometer: AB Sciex 5500 Triple Quadrupole Mass Spectrometer or equivalent

-

LC Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size)

LC-MS/MS Parameters

The LC-MS/MS system was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Setting |

| LC Conditions | |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 500 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Prometon and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Prometon | 226.2 | 142.1 | 184.1 |

| This compound | 240.2 | 156.1 | 198.1 |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Prometon and should be optimized by the user.

Experimental Protocols

Protocol 1: Direct Injection

This method is suitable for rapid analysis of water samples with expected Prometon concentrations at or above the limit of quantification of the instrument.

-

Sample Preparation:

-

Allow water samples to come to room temperature.

-

Vortex to ensure homogeneity.

-

In a clean autosampler vial, combine 500 µL of the water sample with 500 µL of a methanol solution containing this compound at a known concentration (e.g., 100 µg/L).

-

Cap the vial and vortex to mix thoroughly.

-

-

Analysis:

-

Place the vial in the autosampler.

-

Inject 10 µL of the prepared sample into the LC-MS/MS system.

-

Protocol 2: Solid-Phase Extraction (SPE)

This method is recommended for samples requiring pre-concentration to achieve lower detection limits.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of LC-MS grade water through the cartridge, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Spike a 100 mL water sample with a known amount of this compound internal standard.

-

Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of water to remove any interfering substances.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the retained analytes with 5 mL of methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) methanol:water.

-

Transfer to an autosampler vial for analysis.

-

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the determination of Prometon in water. The use of this compound as an internal standard effectively compensates for any loss of analyte during sample preparation and for any matrix-induced ion suppression or enhancement.

Table 2: Summary of Quantitative Data

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.1 µg/L (with SPE) |

| Limit of Detection (LOD) | 0.01 µg/L (with SPE) |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 100 µg/L |

| Recovery (at 1 µg/L) | 85-110% |

| Precision (RSD at 1 µg/L) | < 10% |

Visualizations

Caption: Experimental workflow for Prometon analysis.

Conclusion

The methods presented in this application note are suitable for the reliable quantification of Prometon in water samples. The direct injection method offers a rapid approach for screening, while the solid-phase extraction method provides the necessary sensitivity for trace-level detection. The use of a deuterated internal standard, this compound, is crucial for achieving accurate and precise results, making these protocols valuable for environmental monitoring and research applications.

Solid-Phase Extraction Protocol for Prometon with Deuterated Internal Standard

Application Note

Abstract

This application note presents a detailed protocol for the solid-phase extraction (SPE) of the herbicide Prometon from aqueous samples, utilizing a deuterated internal standard (Prometon-d6) for accurate quantification. The described method employs a C18 reversed-phase SPE cartridge, followed by analysis with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis requiring a reliable and reproducible method for the determination of Prometon in various matrices.

Introduction

Prometon is a non-selective triazine herbicide widely used for the control of broadleaf and grassy weeds in non-crop areas.[1][2][3] Its potential for environmental contamination necessitates sensitive and accurate analytical methods for its detection in samples such as groundwater and soil. Solid-phase extraction is a robust and efficient technique for the pre-concentration and purification of analytes from complex matrices.[4] The use of a deuterated internal standard, such as Prometon-d6, is highly recommended to compensate for variations in extraction efficiency and potential matrix effects, thereby improving the accuracy and precision of the quantification.[5] This protocol provides a comprehensive, step-by-step guide for the SPE of Prometon using C18 cartridges, optimized for high recovery and reproducibility.

Experimental

Materials and Reagents

-

Prometon standard (CAS 1610-18-0)

-

Prometon-d6 (methoxy-d6) internal standard

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

C18 SPE Cartridges (e.g., 500 mg, 6 mL)

Instrumentation

-

SPE Vacuum Manifold

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS or LC-MS/MS system

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Prometon and Prometon-d6 in methanol at a concentration of 1 mg/mL. Store at 4°C.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentration range for calibration curves.

-

Sample Preparation:

-

For water samples, measure 100 mL of the unfiltered sample.

-

Spike the sample with a known amount of Prometon-d6 internal standard solution.

-

Adjust the sample pH to neutral (pH 7) if necessary, as Prometon extraction is less efficient under acidic conditions.

-

Solid-Phase Extraction Protocol

A detailed, step-by-step protocol for the solid-phase extraction of Prometon is provided below.

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge.

-

Follow with 5 mL of methanol.

-

Finally, pass 10 mL of HPLC-grade water through the cartridge. Ensure the sorbent bed does not go dry between these steps.

-

-

Sample Loading:

-

Load the 100 mL water sample (spiked with Prometon-d6) onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Elute the retained Prometon and Prometon-d6 from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.

-

Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol or a suitable solvent for the subsequent chromatographic analysis.

-

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Prometon using SPE followed by chromatographic methods.

| Parameter | Value | Method | Reference |

| Recovery | 80-110% (general for pesticides) | C18 SPE | [4] |

| Limit of Detection (LOD) | 0.20 µg/L | Online SPE-GC-FID | [6] |

| Limit of Quantification (LOQ) | 0.6 - 1.0 ng/mL (for other pesticides) | GC-MS | [7] |

| Linear Dynamic Range | 0.25-100 µg/L | Online SPE-GC-FID | [6] |

| Relative Standard Deviation (RSD) | < 4.01% | Online SPE-GC-FID | [6] |

Experimental Workflow Diagram

Caption: Experimental workflow for the solid-phase extraction of Prometon.

Logical Relationship of SPE Steps

Caption: Logical flow of the solid-phase extraction process.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the determination of Prometon in aqueous samples. The incorporation of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and monitoring applications. The provided experimental details and performance data will aid researchers in the successful implementation and validation of this analytical procedure in their respective laboratories.

References

- 1. Prometon (Ref: G 31435) [sitem.herts.ac.uk]

- 2. PROMETON CAS#: 1610-18-0 [m.chemicalbook.com]

- 3. PROMETON | 1610-18-0 [chemicalbook.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Online Solid-Phase Extraction of Prometon and Prometryne Using MIL-101(Cr) as Sorbent before Gas Chromatographic Analysis: A Computational and Experimental Study and Comparison between Splitless and PTV Inlets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Triazine Herbicides in Environmental Water Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of eight common triazine herbicides in environmental water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation by Solid Phase Extraction (SPE) and optimized LC-MS/MS parameters. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine monitoring and environmental research.

Introduction